4-{[(4-Methylphenyl)amino]methyl}benzohydrazide
Description
Properties
IUPAC Name |
4-[(4-methylanilino)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-2-8-14(9-3-11)17-10-12-4-6-13(7-5-12)15(19)18-16/h2-9,17H,10,16H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEBGAIIRRUOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide typically involves the reaction of 4-methylbenzylamine with benzohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-{[(4-Methylphenyl)amino]methyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or carbonyl compounds, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Chemistry
4-{[(4-Methylphenyl)amino]methyl}benzohydrazide is being explored as a lead compound for developing new drugs targeting neurodegenerative diseases. Its derivatives have shown promise in inhibiting enzymes such as monoamine oxidases and β-secretase, which are implicated in conditions like Alzheimer's disease. The compound's ability to modulate neurotransmitter metabolism positions it as a candidate for further pharmacological studies.
Key Findings:
- Monoamine Oxidase Inhibition: Research indicates that this compound can inhibit monoamine oxidases, enzymes critical for neurotransmitter regulation in the brain .
- β-Secretase Interaction: Studies suggest potential interactions with β-secretase, indicating its role in Alzheimer's disease progression .
Biochemistry
In biochemistry, the compound has been utilized in the screening of hydrazide-hydrazone derivatives as inhibitors of laccase from Trametes versicolor. This screening helps identify compounds that can potentially inhibit enzymatic activities relevant to various biochemical pathways.
Application Summary:
- Kinetic and molecular modeling studies have been conducted to evaluate the inhibitory effects of this compound on laccase activity .
Mechanism of Action
The mechanism of action of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
b. 4-Hydroxy-N′-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide (HL1)
- Structure : Contains a 4-hydroxybenzohydrazide core and a 4-methylphenylidene substituent.
- Synthesis: Formed by condensation of 4-hydroxybenzohydrazide with 4-methylacetophenone.
- Application : Acts as a ligand for copper(II) complexes, demonstrating moderate DNA binding and cleavage activity .
c. 2,4-Dihydroxy-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide (Compound VII)
- Structure : A Schiff base with hydroxyl and chloro substituents on the aldehyde-derived aromatic ring.
- Synthesis : Condensation of 2,4-dihydroxybenzohydrazide with 5-chlorosalicylaldehyde.
- Bioactivity : Exhibits antibacterial activity against Staphylococcus aureus (MIC = 0.26 mg/mL) and antioxidant properties in DPPH assays .
Mechanistic Insights
- Kinase Inhibition : Benzimidazole-linked benzohydrazides (e.g., compound 6i) inhibit EGFR and Her2 kinases via hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .
- Antimicrobial Action : Schiff base derivatives disrupt bacterial cell membranes, as evidenced by scanning electron microscopy (SEM) images showing cell wall lysis in S. aureus .
- Antioxidant Activity : Electron-donating groups (e.g., -OH, -OCH₃) enhance radical scavenging, with 2,4-dihydroxy derivatives outperforming ascorbic acid in FRAP assays .
Biological Activity
4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, a compound characterized by its unique hydrazide functional group and aromatic amine structure, has garnered attention in biochemical and pharmacological research. This article explores its biological activity, potential therapeutic applications, and the mechanisms underlying its effects.
Chemical Structure and Properties
- Molecular Formula : C15H17N3O
- Molecular Weight : 255.31 g/mol
- Functional Groups : Benzohydrazide moiety, amino group, and 4-methylphenyl substituent.
The compound's structure enables various chemical reactions, particularly condensation with aldehydes to form hydrazone derivatives, which are significant in medicinal chemistry due to their biological activities.
Biological Activity Overview
The biological activities of this compound and its derivatives have been studied primarily for their potential in treating neurodegenerative diseases and their enzyme inhibition properties. Notably, the compound exhibits:
- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential for further development in oncology.
- Anti-inflammatory Effects : The hydrazide functional group is often associated with anti-inflammatory properties, which may be beneficial in treating conditions like arthritis.
- Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit monoamine oxidases (MAOs), enzymes involved in neurotransmitter metabolism. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Aminobenzohydrazide | Basic benzohydrazide structure | Antitumor activity | Lacks methyl substitution |
| Benzylidene hydrazone derivatives | Contains benzaldehyde moiety | Antioxidant properties | Varies based on substituents |
| Acetylhydrazine | Acetyl group instead of benzoyl | Anti-inflammatory effects | Different functional group impacts |
| 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid | Pyrazole ring addition | Antimicrobial properties | Different heterocyclic structure |
The distinct combination of functionalities in this compound may confer unique pharmacological properties compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related hydrazides:
- Inhibition of Laccase : A series of hydrazide-hydrazones were screened for laccase inhibition, showing micromolar activity indicative of potential applications in agriculture to control plant pathogens .
- Neuroprotective Effects : Compounds similar to this compound have been shown to protect neuronal cells from amyloid-beta-induced toxicity, suggesting a role in Alzheimer's disease therapy .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide derivatives?
Answer:
Derivatives are typically synthesized via acid-catalyzed condensation. For example:
- Reacting 2-(4-methylphenoxy)acetohydrazide with 4-(dimethylamino)benzaldehyde in a DMF/ethanol mixture under reflux with concentrated H₂SO₄ yields crystalline products after filtration and recrystallization from ethanol .
- Hydrazide intermediates (e.g., 4-(4-oxo-4H-chromen-2-yl)benzohydrazide) are prepared by ester-to-hydrazide conversion using hydrazine hydrate .
Key Data: - Typical yields: 80–97% .
- Crystallization: Slow evaporation of ethanol-DMF (3:1) produces X-ray-quality crystals .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- FT-IR : Identifies carbonyl (C=O, ~1618 cm⁻¹) and NH/NH₂ stretches (3200–3323 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (δ 2.0–4.0 ppm). ¹³C NMR confirms hydrazide carbonyl signals (~165–170 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) for validation .
Advanced: How can computational docking elucidate this compound’s interaction with kinase targets?
Answer:
- Methodology : Use AutoDock/Vina to dock derivatives (e.g., benzimidazole-benzohydrazide hybrids) into kinase active sites (e.g., EGFR, Her2). Analyze hydrogen bonds, hydrophobic interactions, and binding scores .
- Validation : Compare docking results with experimental IC₅₀ values from kinase inhibition assays .
Example : Compound 6i showed binding to EGFR via key residues (e.g., Met793, Lys745) .
Advanced: What experimental strategies assess DNA interaction and cleavage by metal complexes of this compound?
Answer:
- DNA Binding : UV-vis titration with calf thymus DNA; monitor hypochromism and calculate binding constants (e.g., Kb = 1.2 × 10⁴ M⁻¹) .
- DNA Cleavage : Agarose gel electrophoresis with pBR322 plasmid. Assess oxidative cleavage via H₂O₂ activation and mechanistic probes (e.g., singlet oxygen scavengers) .
Key Finding : Cu(II) complexes cleave DNA via hydroxyl radical pathways .
Basic: How to optimize crystallization for X-ray diffraction studies?
Answer:
- Solvent System : Ethanol-DMF (3:1) slow evaporation yields single crystals .
- Refinement : Use SHELXL for structure solution and refinement. Place H atoms geometrically (C–H = 0.93–0.97 Å) and refine with isotropic displacement parameters .
Advanced: How do structural modifications impact biological activity (e.g., antimicrobial or kinase inhibition)?
Answer:
- Substituent Effects :
- Benzimidazole hybrids : Enhance kinase inhibition (IC₅₀ = 0.8–2.4 µM for EGFR) .
- Chromenone derivatives : Improve β-glucuronidase inhibition (IC₅₀ = 12.4 µM) .
- Methodology : Perform SAR studies by varying substituents (e.g., nitro, methoxy groups) and testing in enzyme assays .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of irritant vapors (analogous to sulfonyl chloride derivatives) .
- Protective Gear : Gloves and goggles to prevent skin/eye contact. Store in anhydrous conditions to prevent hydrolysis .
Advanced: How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values)?
Answer:
- Potential Causes : Variability in cell lines, assay conditions (e.g., pH, serum content), or compound solubility.
- Resolution :
Advanced: What role do hydrazide derivatives play in designing multi-target inhibitors?
Answer:
- Strategy : Incorporate pharmacophores (e.g., benzimidazole, chromenone) to target kinases and DNA simultaneously .
- Example : Hybrids of this compound with 1H-benzo[d]imidazole showed dual EGFR/Her2 inhibition .
Basic: How to validate purity and stability during storage?
Answer:
- Analytical Methods : HPLC (C18 column, acetonitrile/water gradient) to check degradation.
- Storage : Anhydrous DMSO stock solutions at –20°C; monitor via periodic NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
